molecular formula C6H6KNO3 B1403666 potassium;ethyl 3-cyano-2-oxopropanoate CAS No. 92664-05-6

potassium;ethyl 3-cyano-2-oxopropanoate

Cat. No.: B1403666
CAS No.: 92664-05-6
M. Wt: 179.21 g/mol
InChI Key: PIMPOWCURRWILD-UHFFFAOYSA-N
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Description

potassium;ethyl 3-cyano-2-oxopropanoate is a chemical compound with the molecular formula C6H6KNO3 and a molecular weight of 179.22 g/mol . It is known for its unique structure, which includes a cyano group, an ethoxy group, and a dioxopropan-1-ide moiety. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;ethyl 3-cyano-2-oxopropanoate typically involves the reaction of ethyl cyanoacetate with potassium hydroxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product . The reaction conditions often include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

potassium;ethyl 3-cyano-2-oxopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include amines, substituted derivatives, and various oxides, depending on the specific reaction and conditions employed .

Scientific Research Applications

potassium;ethyl 3-cyano-2-oxopropanoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium;ethyl 3-cyano-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, while the ethoxy group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to potassium;ethyl 3-cyano-2-oxopropanoate include:

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and interaction profiles. This makes it particularly valuable in research applications where specific chemical transformations or interactions are required .

Properties

IUPAC Name

potassium;ethyl 3-cyano-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMPOWCURRWILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C#N.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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